

# Application Notes and Protocols: OVA (55-62) Peptide for In Vivo Immunization

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## Compound of Interest

Compound Name: OVA (55-62)

Cat. No.: B10855213

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## Introduction

The ovalbumin (OVA) peptide 55-62 (sequence: KVVRFDKL) is a well-characterized, MHC class I (H-2Kb)-restricted epitope derived from chicken ovalbumin.<sup>[1][2]</sup> While it can bind efficiently to the H-2Kb molecule, it is often considered a subdominant or cryptic epitope, eliciting a less potent cytotoxic T-lymphocyte (CTL) response compared to the immunodominant OVA (257-264) peptide (SIINFEKL).<sup>[1][2][3]</sup> Despite this, the **OVA (55-62)** peptide serves as a valuable tool in immunological research for in vivo immunization studies. It is frequently used to investigate mechanisms of T-cell tolerance, the efficacy of different adjuvants and vaccine formulations, and to study the hierarchy of immune responses to complex antigens.<sup>[1][3]</sup> In some experimental settings, it is also employed as a negative control peptide.<sup>[4]</sup>

These application notes provide a comprehensive overview and detailed protocols for the use of **OVA (55-62)** peptide in in vivo immunization experiments to elicit and characterize antigen-specific T-cell responses.

## Immunological Properties and Applications

The **OVA (55-62)** peptide is processed and presented by antigen-presenting cells (APCs) on MHC class I molecules, making it a target for CD8<sup>+</sup> T-cells.<sup>[1]</sup> In vivo immunization with this

peptide, particularly when formulated with a potent adjuvant, can induce a measurable antigen-specific CD8+ T-cell response.[1][5]

#### Key Applications:

- **Evaluation of Vaccine Adjuvants and Delivery Systems:** The subdominant nature of the **OVA (55-62)** epitope makes it a sensitive indicator for the potency of adjuvants and vaccine delivery platforms. A significant response to this peptide suggests a strong immunostimulatory capacity of the formulation.
- **Studies of T-Cell Hierarchy and Immunodominance:** By co-immunizing with both dominant (e.g., OVA 257-264) and subdominant (e.g., OVA 55-62) epitopes, researchers can investigate the factors that determine which epitopes are preferentially recognized by the immune system.[2][3]
- **Induction of Antigen-Specific T-Cell Responses for Preclinical Models:** In certain contexts, the induction of a T-cell response against **OVA (55-62)** can be used to study anti-tumor immunity in preclinical cancer models where tumor cells are engineered to express ovalbumin.[1]
- **Control Peptide in Immunological Assays:** Due to its specific binding to H-2Kb, it can be used as a control to assess the specificity of T-cell responses in mice immunized with whole ovalbumin or other OVA-derived peptides.[4]

## Data Presentation

The following tables summarize representative quantitative data from in vivo immunization studies utilizing OVA peptides. These values should be considered as a general guide, as optimal concentrations and results will vary depending on the specific experimental conditions, mouse strain, and adjuvant used.

Table 1: In Vivo Immunization Parameters

Parameter	Example Value	Notes
Peptide	OVA (55-62)	Sequence: KVVRFDKL
Peptide Dose	10 - 200 $\mu$ g/mouse	Dose may require optimization.
Adjuvant	TiterMax®, Poly(I:C) + anti-CD40 mAb, IFA/CFA	Adjuvant choice is critical for eliciting a robust response.
Immunization Route	Subcutaneous (s.c.), Intravenous (i.v.)	Route can influence the nature and magnitude of the immune response.
Mouse Strain	C57BL/6 (H-2b)	Essential for proper MHC-I presentation of the H-2Kb restricted peptide.

Table 2: Representative Quantitative Outcomes of T-Cell Response

Assay	Readout	Example Result	Reference
In Vivo Cytotoxicity Assay	% Specific Lysis of OVA (55-62) pulsed targets	~20-40%	<a href="#">[2]</a> <a href="#">[6]</a>
ELISPOT (IFN- $\gamma$ )	Spot Forming Cells (SFCs) / $10^6$ splenocytes	50 - 200	<a href="#">[5]</a>
Intracellular Cytokine Staining (IFN- $\gamma$ )	% of IFN- $\gamma$ + CD8+ T-cells	0.5 - 2.0%	<a href="#">[1]</a>
Tetramer Staining	% of OVA (55-62)-H-2Kb Tetramer+ CD8+ T-cells	0.2 - 1.0%	<a href="#">[5]</a>

## Experimental Protocols

## Protocol 1: In Vivo Immunization of Mice with OVA (55-62) Peptide

This protocol describes a general procedure for immunizing C57BL/6 mice to elicit an **OVA (55-62)**-specific T-cell response.

Materials:

- **OVA (55-62)** peptide (KVVRFDKL), high purity (>90%)
- Adjuvant (e.g., TiterMax® Gold or a combination of Poly(I:C) and anti-CD40 antibody)
- Sterile Phosphate Buffered Saline (PBS)
- C57BL/6 mice (6-8 weeks old)
- Syringes and needles for injection

Procedure:

- Peptide Preparation: Dissolve the **OVA (55-62)** peptide in sterile PBS or DMSO at a stock concentration of 1-10 mg/mL. Further dilute in sterile PBS to the final desired concentration for injection.
- Adjuvant Emulsion (if using TiterMax® or similar):
  - Thoroughly mix the peptide solution with the adjuvant to form a stable emulsion according to the manufacturer's instructions. A common ratio is 1:1 (v/v) of peptide solution to adjuvant.
- Immunization:
  - Administer 100-200 µL of the peptide/adjuvant emulsion per mouse via subcutaneous injection at the base of the tail or in the flank.
  - Alternatively, for adjuvants like poly(I:C) and anti-CD40, intravenous injection may be used. A typical dose would be 50 µg poly(I:C) and 50 µg anti-CD40 mAb mixed with the peptide in PBS.

- **Booster Immunization (Optional):** A booster immunization can be given 7-14 days after the primary immunization to enhance the T-cell response.
- **Harvesting Spleen and Lymph Nodes:** 7-10 days after the final immunization, euthanize the mice and aseptically harvest the spleens and/or draining lymph nodes for downstream analysis of the T-cell response.

## Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) generated in immunized mice to kill target cells presenting the **OVA (55-62)** peptide in vivo.

### Materials:

- Splenocytes from naive C57BL/6 mice (for target cells)
- **OVA (55-62)** peptide
- Carboxyfluorescein succinimidyl ester (CFSE)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- Sterile PBS
- Red Blood Cell (RBC) Lysis Buffer
- Flow cytometer

### Procedure:

- **Preparation of Target Cells:**
  - Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse by mechanical disruption and pass through a 70  $\mu$ m cell strainer.
  - Lyse red blood cells using RBC Lysis Buffer and wash the cells with PBS.
  - Resuspend the splenocytes in RPMI-1640 medium at a concentration of  $10 \times 10^6$  cells/mL.

- Peptide Pulsing and CFSE Labeling:
  - Divide the splenocyte suspension into two populations.
  - Target Population (CFSE<sup>high</sup>): Pulse with 1-10 µg/mL of **OVA (55-62)** peptide for 1-2 hours at 37°C. After pulsing, wash the cells and resuspend in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
  - Control Population (CFSE<sup>low</sup>): Incubate without peptide. Resuspend in PBS and label with a lower concentration of CFSE (e.g., 0.5 µM) for 10 minutes at 37°C.
  - Quench the labeling reaction by adding an equal volume of cold FBS. Wash the cells extensively with RPMI-1640 medium to remove excess peptide and CFSE.
- Injection of Target Cells:
  - Mix the CFSE<sup>high</sup> (target) and CFSE<sup>low</sup> (control) populations at a 1:1 ratio.
  - Inject a total of 10-20 x 10<sup>6</sup> cells in 200 µL of sterile PBS intravenously into each immunized and control (naive) mouse.
- Analysis of In Vivo Killing:
  - After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.
  - Acquire the splenocytes on a flow cytometer and analyze the CFSE-positive populations.
- Calculation of Specific Lysis:
  - Determine the ratio of CFSE<sup>high</sup> to CFSE<sup>low</sup> cells in both immunized and naive control mice.
  - Calculate the percentage of specific lysis using the following formula:
    - $\text{Ratio} = (\% \text{ CFSE}^{\text{low}} / \% \text{ CFSE}^{\text{high}})$
    - $\% \text{ Specific Lysis} = [1 - (\text{Ratio naive} / \text{Ratio immunized})] \times 100$ <sup>[5]</sup>

## Protocol 3: IFN- $\gamma$ ELISPOT Assay

This protocol is for quantifying the number of **OVA (55-62)**-specific, IFN- $\gamma$ -secreting T-cells in the spleens of immunized mice.

Materials:

- ELISPOT plate (PVDF membrane)
- Anti-mouse IFN- $\gamma$  capture antibody
- Biotinylated anti-mouse IFN- $\gamma$  detection antibody
- Streptavidin-HRP or Streptavidin-AP
- Substrate for HRP (e.g., AEC) or AP (e.g., BCIP/NBT)
- Splenocytes from immunized and naive mice
- **OVA (55-62)** peptide
- RPMI-1640 medium with 10% FBS
- Sterile PBS

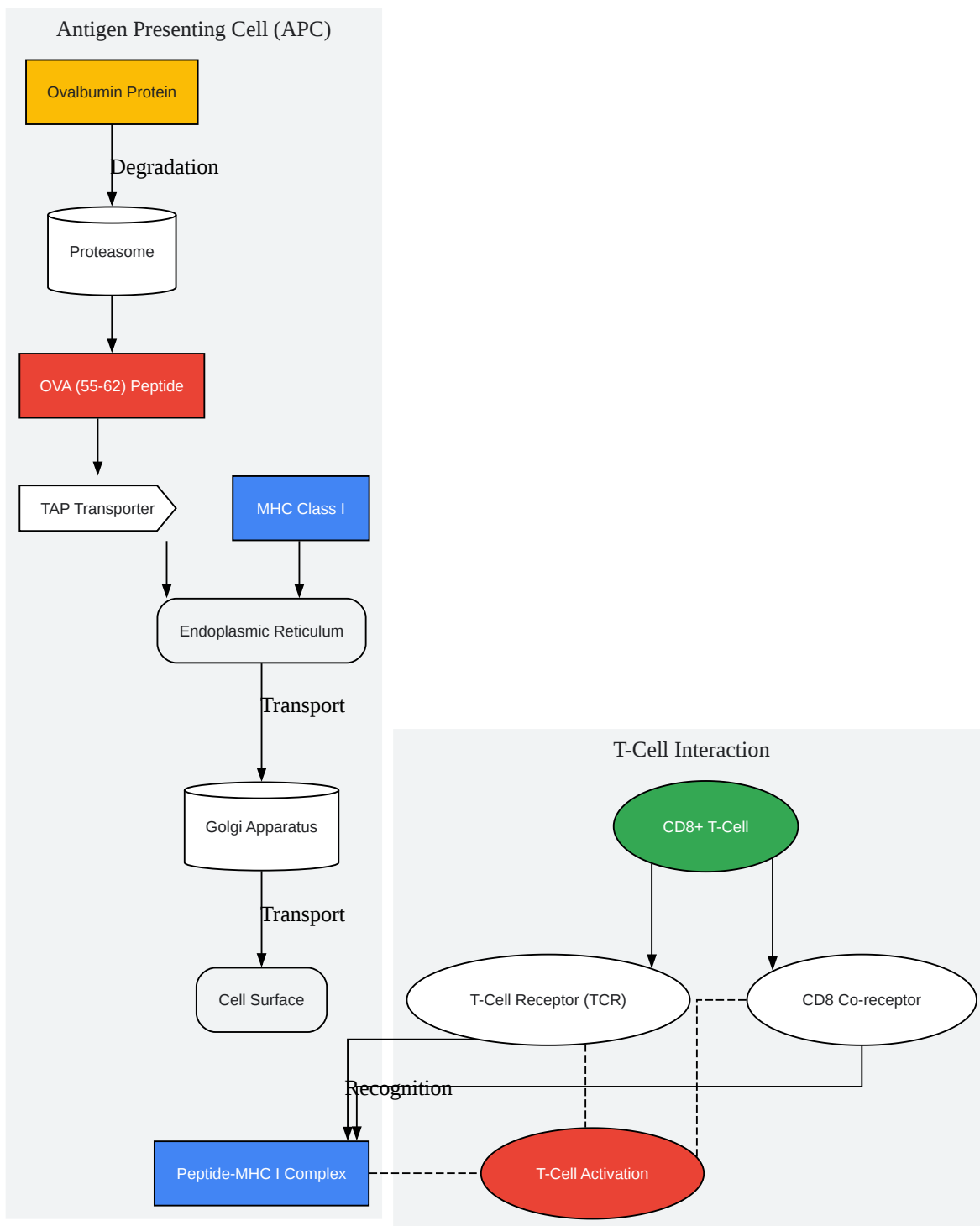
Procedure:

- Plate Coating:
  - Coat the ELISPOT plate wells with anti-mouse IFN- $\gamma$  capture antibody (e.g., 10  $\mu$ g/mL in PBS) and incubate overnight at 4°C.
- Plate Blocking:
  - Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
- Cell Plating and Stimulation:

- Prepare a single-cell suspension of splenocytes from immunized and naive mice.
- Plate the splenocytes in the coated and blocked wells at a density of  $2-5 \times 10^5$  cells/well.
- Stimulate the cells with **OVA (55-62)** peptide at a final concentration of 1-10  $\mu\text{g/mL}$ . Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
- Incubation:
  - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Detection of Spots:
  - Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated anti-mouse IFN- $\gamma$  detection antibody and incubate for 2 hours at room temperature.
  - Wash the plate with PBST and then add Streptavidin-HRP or Streptavidin-AP. Incubate for 1 hour at room temperature.
  - Wash the plate again and add the appropriate substrate. Monitor for the development of spots.
- Spot Counting:
  - Stop the reaction by washing with distilled water.
  - Allow the plate to dry completely and count the spots using an automated ELISPOT reader or a dissecting microscope. The results are expressed as spot-forming cells (SFCs) per million splenocytes.

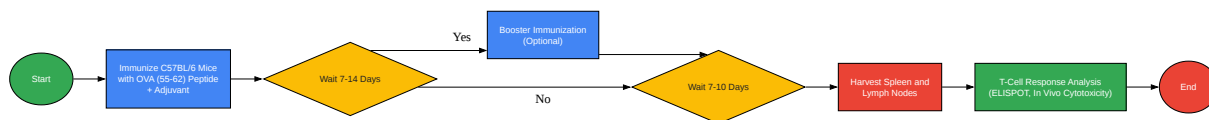
## Mandatory Visualizations





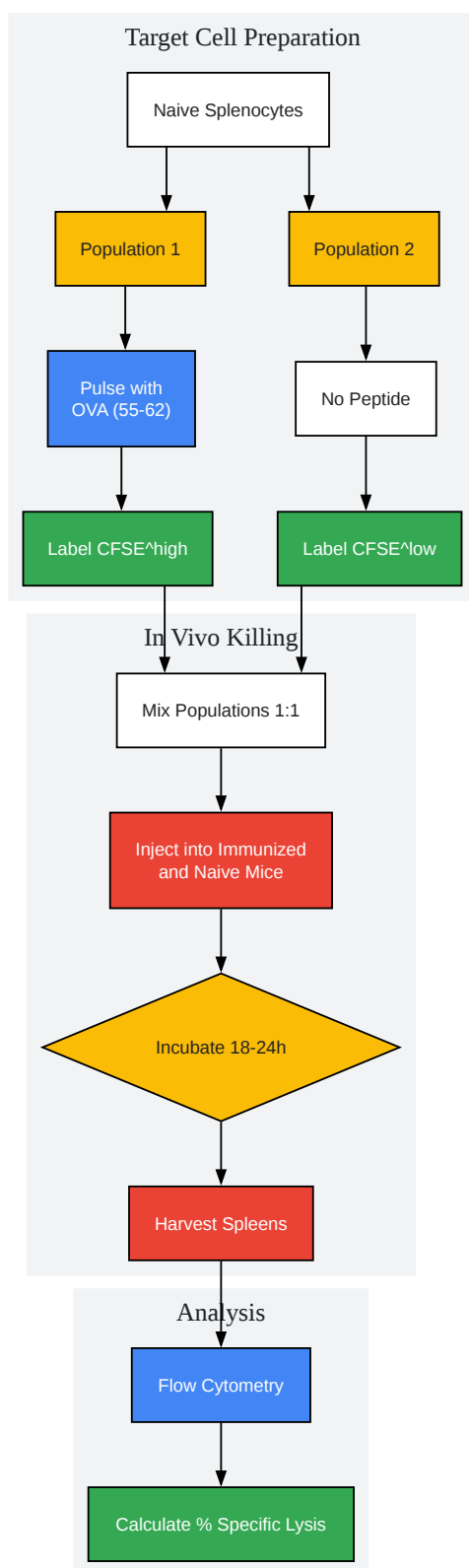
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Caption: Antigen presentation pathway of **OVA (55-62)** peptide.



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Caption: Experimental workflow for in vivo immunization.



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Caption: Logical workflow of the in vivo cytotoxicity assay.

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